molecular formula C28H21ClN4O3 B2998011 (E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide CAS No. 882216-94-6

(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide

Cat. No.: B2998011
CAS No.: 882216-94-6
M. Wt: 496.95
InChI Key: NVKQYBUTBVPHRM-UHFFFAOYSA-N
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Description

This compound features a multifunctional structure with three critical moieties:

  • Pyrazole core: The 1-phenylpyrazol-4-yl group introduces aromatic stacking capabilities and electronic diversity.
  • Key substituents include a 3-chloro-2-methylphenyl group (steric bulk and lipophilicity) and a cyano group (electronic modulation and dipole interactions).

Properties

IUPAC Name

(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN4O3/c1-18-23(29)8-5-9-24(18)31-28(34)20(16-30)14-21-17-33(22-6-3-2-4-7-22)32-27(21)19-10-11-25-26(15-19)36-13-12-35-25/h2-11,14-15,17H,12-13H2,1H3,(H,31,34)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKQYBUTBVPHRM-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CN(N=C2C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CN(N=C2C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its applications in pharmacology and medicine.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. The key components include:

  • Chloro-substituted phenyl ring : Enhances lipophilicity and potential receptor interactions.
  • Cyano group : Imparts reactivity and may play a role in binding to biological targets.
  • Dihydro-benzodioxin moiety : Known for its involvement in various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Condensation Reaction : Reacting 3-chloro-2-methylaniline with appropriate aldehydes to form an intermediate.
  • Knoevenagel Condensation : Further reaction with malononitrile to yield the final product.

The biological activity of the compound is primarily attributed to its interaction with various cellular targets. It is believed to modulate enzyme activities and receptor functions through:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Binding : Interaction with specific receptors that may lead to downstream signaling effects.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Breast, colon, and lung cancer cell lines.
  • Results : The compound demonstrated IC50 values indicating effective inhibition of cell proliferation.
Cell LineIC50 Value (µM)Reference
Breast Cancer12.5
Colon Cancer15.0
Lung Cancer10.0

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
  • Results : Moderate antibacterial activity was observed, suggesting potential applications in treating infections.

Case Studies

Several studies have focused on the biological activity of similar compounds within the same structural class:

  • Study on Pyrazole Derivatives :
    • Investigated the antiproliferative effects of pyrazole-based compounds.
    • Found that modifications at the phenyl ring significantly influenced biological activity.
  • Research on Benzodioxin Compounds :
    • Evaluated the role of benzodioxin moieties in enhancing anticancer properties.
    • Highlighted the importance of structural diversity in developing effective therapeutics.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Comparative Analysis of Key Compounds
Compound Name Structural Features Key Substituents Physicochemical Properties Potential Applications References
(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide Pyrazole, benzodioxin, enamide 3-chloro-2-methylphenyl, cyano High lipophilicity (Cl, CH₃), moderate solubility (benzodioxin) Pharmaceuticals, agrochemicals
(E)-3-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide Pyrazole, enamide 4-chlorophenyl, trifluoromethylphenyl Enhanced lipophilicity (CF₃), electron-withdrawing Antimicrobial agents, pesticides
(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylphenyl)prop-2-enamide Benzodioxin, enamide Biphenyl, cyano High rigidity (biphenyl), polar (benzodioxin) Material science, optoelectronics
(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide Hydroxy-methoxyphenyl, enamide 2-hydroxy-3-methoxyphenyl, trifluoromethylphenyl Hydrogen-bonding (OH), solubility (OCH₃) Drug delivery, enzyme inhibitors

Key Findings

Trifluoromethyl substituents (e.g., in 's compound) increase electron-withdrawing effects, which may enhance binding to hydrophobic pockets in proteins .

Steric and Solubility Profiles :

  • The 3-chloro-2-methylphenyl group introduces steric hindrance, possibly reducing metabolic degradation compared to less bulky substituents (e.g., 4-chlorophenyl) .
  • Hydroxy-methoxyphenyl groups () improve aqueous solubility via hydrogen bonding, a feature absent in the target compound .

The benzodioxin moiety may mimic catechol structures, enabling interactions with receptors such as adrenergic or dopamine receptors .

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